molecular formula C31H52N9O8P B057278 Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt CAS No. 24558-92-7

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt

Cat. No. B057278
CAS RN: 24558-92-7
M. Wt: 709.8 g/mol
InChI Key: VYSFOCCDQZWOQI-HZGXGGOMSA-N
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Description

Alpha-Keto-Beta-Methylvaleric Acid, also known as 3-methyl-2-oxovaleric acid, is an organic compound that belongs to the class of alpha-keto acids. It is a metabolite of the branched-chain amino acid isoleucine and plays a significant role in various metabolic pathways. This compound is both glycogenic and ketogenic, meaning it can be converted into glucose and ketone bodies .

Mechanism of Action

Alpha-Keto-Beta-Methylvaleric Acid exerts its effects through its role in metabolic pathways. It is metabolized to form acetyl-CoA and succinyl-CoA, which are intermediates in the citric acid cycle. The enzyme complex branched-chain alpha-keto acid dehydrogenase catalyzes this conversion, playing a crucial role in energy production and amino acid metabolism .

Similar Compounds:

  • Alpha-Ketoisocaproic Acid
  • Alpha-Ketoisovaleric Acid
  • Alpha-Ketoglutaric Acid

Comparison:

  • Alpha-Ketoisocaproic Acid: Derived from leucine, primarily involved in muscle metabolism.
  • Alpha-Ketoisovaleric Acid: Derived from valine, involved in energy production.
  • Alpha-Ketoglutaric Acid: An intermediate in the citric acid cycle, involved in amino acid metabolism.

Uniqueness: Alpha-Keto-Beta-Methylvaleric Acid is unique due to its dual role as both glycogenic and ketogenic, making it versatile in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Keto-Beta-Methylvaleric Acid can be synthesized through the enzymatic deamination of L-isoleucine using L-amino acid deaminase. This enzyme catalyzes the removal of the amino group from L-isoleucine, resulting in the formation of Alpha-Keto-Beta-Methylvaleric Acid .

Industrial Production Methods: In industrial settings, the production of Alpha-Keto-Beta-Methylvaleric Acid involves the use of engineered L-amino acid deaminase from Proteus mirabilis, which is heterologously expressed in Escherichia coli. The enzyme’s catalytic efficiency is enhanced by modifying its substrate-binding cavity and entrance tunnel. This method allows for high yields and conversion rates .

Chemical Reactions Analysis

Types of Reactions: Alpha-Keto-Beta-Methylvaleric Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids, and bases.

Major Products:

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t;8-,10-,11-,14-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSFOCCDQZWOQI-HZGXGGOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N9O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648702
Record name N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24558-92-7
Record name Adenosine, 5′-(hydrogen P-4-morpholinylphosphonate), compd. with N,N′-dicyclohexyl-4-morpholinecarboximidamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24558-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
Reactant of Route 2
Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
Reactant of Route 3
Reactant of Route 3
Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
Reactant of Route 4
Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
Reactant of Route 5
Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
Reactant of Route 6
Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt

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